molecular formula C6H13NO B2690285 (S)-3-Methoxypiperidine CAS No. 793667-32-0

(S)-3-Methoxypiperidine

Cat. No. B2690285
CAS RN: 793667-32-0
M. Wt: 115.176
InChI Key: MRWRHHSVHWCISU-LURJTMIESA-N
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Description

(S)-3-Methoxypiperidine, also known as (S)-3-MMP, is an organic compound belonging to the piperidine family. It is a chiral molecule, meaning it has two non-superimposable mirror images of itself, and is a key intermediate in the synthesis of a variety of pharmaceuticals. (S)-3-MMP has many applications in the medical and scientific fields, including its use in the synthesis of drugs, organic chemistry, and biochemistry.

Scientific Research Applications

1. Boron(III) Bromide-Induced Ring Contraction

(S)-3-Methoxypiperidine can be transformed into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane, indicating a unique conversion from piperidines to pyrrolidines (Tehrani et al., 2000).

2. Synthesis of Cisapride Intermediates

Efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a crucial intermediate for the chiral synthesis of the drug molecule Cisapride, demonstrates its importance in pharmaceutical compound development (Shirode et al., 2008).

3. Synthesis of 2,3-Methanopipecolic Acid

(S)-3-Methoxypiperidine serves as a chiral auxiliary in the transformation to optically active 2,3-methanopipecolic acid, showcasing its role in producing stereochemically complex molecules (Matsumura et al., 2000).

4. Development of Metal Triflate-Catalyzed Reactions

Research shows the potential of 2-methoxy- and 2-acyloxypiperidines (derivatives of (S)-3-Methoxypiperidine) in metal triflate-catalyzed diastereoselective nucleophilic substitution reactions, which is pivotal in the synthesis of complex organic compounds (Okitsu et al., 2001).

5. Production of 3'-Methylamino Amsacrine Analogs

The molecule is used in the synthesis of analogs of amsacrine, a clinical antileukemic agent, showing its application in the development of anticancer drugs (Atwell et al., 1986).

6. Stereoselective Synthesis of Iminosugars

(S)-3-Methoxypiperidine is utilized in the stereoselective synthesis of iminosugars, highlighting its role in the creation of biologically active compounds (Moriyama et al., 2009).

7. Synthesis of Natural Products

It acts as a key element in the synthesis of natural products containing the 3-hydroxypiperidine scaffold, underlining its significance in natural product synthesis (Wijdeven et al., 2010).

8. Analgesic Compound Development

3,5-Propanopiperidine derivatives, related to (S)-3-Methoxypiperidine, have been investigated for their potential as analgesics, indicating its relevance in pain management research (Oki et al., 1974).

9. Acetoxylation for Synthesis of Alkaloids

(S)-3-Methoxypiperidine derivatives are utilized in acetoxylation processes for the stereoselective synthesis of alkaloids such as pseudoconhydrine, demonstrating its utility in alkaloid synthesis (Shono et al., 1984).

10. Electrochemically Activated Methylating Agent

1-Methoxy-2,2,6,6-tetramethylpiperidine (a derivative) is used as an electrochemically activated methylating agent, showcasing its role in innovative synthetic chemistry approaches (Norcott et al., 2019).

properties

IUPAC Name

(3S)-3-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWRHHSVHWCISU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methoxypiperidine

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